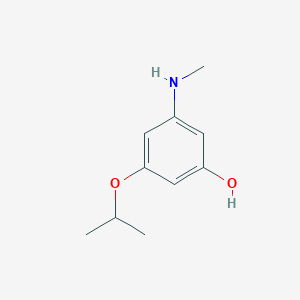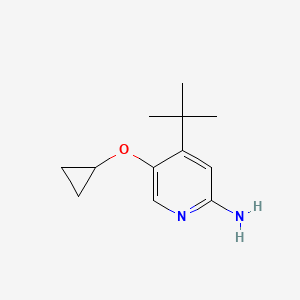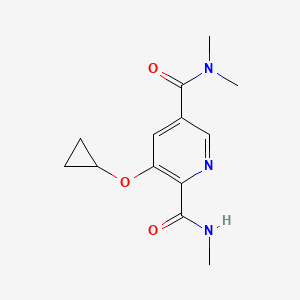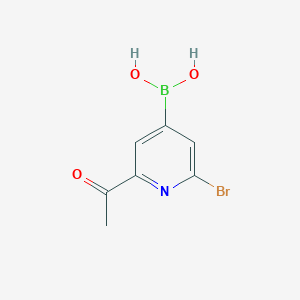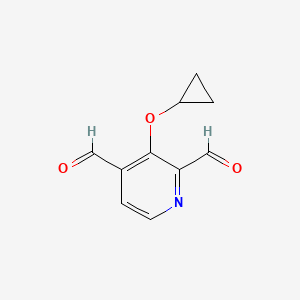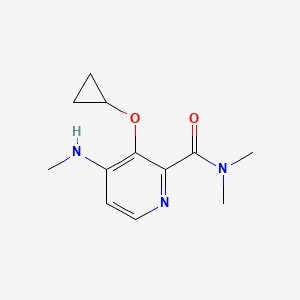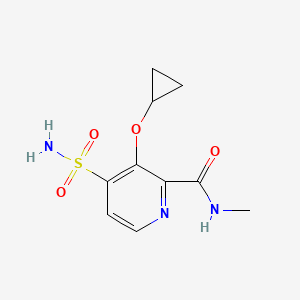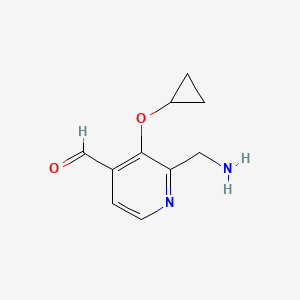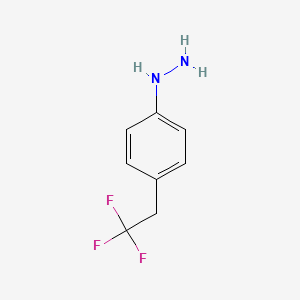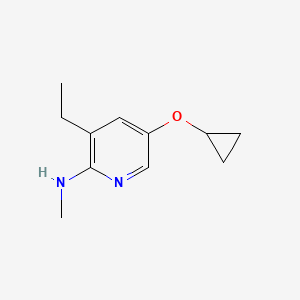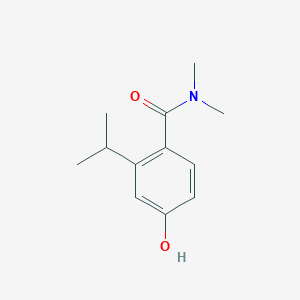
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a hydroxyl group at the 4-position and an isopropyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hydroxy-2-isopropylbenzaldehyde.
Amidation: The intermediate 4-hydroxy-2-isopropylbenzaldehyde is then reacted with dimethylamine in the presence of a reducing agent like sodium borohydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Isopropyl-2-dimethylaminobenzaldehyde or 4-isopropyl-2-dimethylaminobenzoic acid.
Reduction: 4-Hydroxy-2-isopropyl-N,N-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropyl group at the 2-position.
2-Isopropyl-N,N-dimethylbenzamide: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2-methyl-N,N-dimethylbenzamide: Has a methyl group instead of an isopropyl group at the 2-position.
Uniqueness
4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl group and the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets and its overall stability in various chemical reactions.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dimethyl-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-7-9(14)5-6-10(11)12(15)13(3)4/h5-8,14H,1-4H3 |
Clave InChI |
IQXPRTLFYQWZTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


